Superior Oxidative Stability of Thieno[2,3-b]thiophene Core Relative to Thieno[3,2-b]thiophene Isomer
The parent thieno[2,3-b]thiophene core intrinsically possesses a higher ionization potential than its isomeric counterpart, thieno[3,2-b]thiophene, making materials derived from 3,4-dibromothieno[2,3-b]thiophene more resistant to oxidative doping and degradation [1]. This class-level property directly translates to enhanced device stability, a primary weakness of many organic semiconductors.
| Evidence Dimension | Ionization Potential (Oxidative Stability) |
|---|---|
| Target Compound Data | Higher (Quantitative value not provided in source, but explicitly stated as 'higher' than isomer) |
| Comparator Or Baseline | Thieno[3,2-b]thiophene core |
| Quantified Difference | Not numerically quantified in source; difference is qualitatively established as a key structure-property relationship. |
| Conditions | Comparative evaluation of fundamental properties of thienothiophene scaffolds [1] |
Why This Matters
For procurement of monomers for air-stable OFETs, a higher intrinsic ionization potential of the core scaffold predicts superior long-term device reliability and reduced performance drift.
- [1] Podlesny, J., et al. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. Organics, 2022, 3(4), 29. View Source
